molecular formula C7H17NO2 B1316434 N-(Dimethoxymethyl)-N-ethylethanamine CAS No. 4432-76-2

N-(Dimethoxymethyl)-N-ethylethanamine

Cat. No.: B1316434
CAS No.: 4432-76-2
M. Wt: 147.22 g/mol
InChI Key: QDKJWXBGYXJIOS-UHFFFAOYSA-N
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Description

N-(Dimethoxymethyl)-N-ethylethanamine: is a chemical compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, where the nitrogen atom is substituted with a dimethoxymethyl group and an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dimethylformamide Dimethyl Acetal Method: One common method for synthesizing N-(Dimethoxymethyl)-N-ethylethanamine involves the reaction of dimethylformamide dimethyl acetal with ethylamine.

    Formaldehyde and Methanol Reaction: Another method involves the reaction of formaldehyde with methanol in the presence of ethylamine.

Industrial Production Methods: Industrial production of this compound often employs the dimethylformamide dimethyl acetal method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Dimethoxymethyl)-N-ethylethanamine is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often used in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .

Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(Dimethoxymethyl)-N-ethylethanamine involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can then participate in further chemical reactions. The ethylamine moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

    N-(Dimethoxymethyl)-N,N-dimethylmethanamine: This compound is similar in structure but has two methyl groups instead of an ethyl group.

Uniqueness: N-(Dimethoxymethyl)-N-ethylethanamine is unique due to its combination of a dimethoxymethyl group and an ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

N-(Dimethoxymethyl)-N-ethylethanamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, also known by its chemical formula C7H17NO2C_7H_{17}NO_2, features a dimethoxymethyl group attached to an ethylated amine backbone. This structure is significant as it influences the compound's interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
  • Neurotransmitter Modulation : Similar compounds have shown activity at neurotransmitter receptors, particularly those related to histamine (H1, H2, H3, and H4 receptors), which are crucial for cognitive functions and regulating various physiological processes .
  • Alkylating Potential : As an alkylating agent, it may also play a role in cancer therapy by modifying DNA interactions .

Binding Affinities

A critical aspect of understanding the biological activity of this compound is its binding affinity to specific receptors. The following table summarizes the binding affinities for relevant receptor subtypes based on comparative studies:

CompoundReceptor TypeKi (nM)Selectivity Ratio (H4/H3)
6H331.616
7H35.6108
ent-6H421.919
ent-7H414.84.7

This table illustrates that certain analogs of this compound have shown potent selectivity for the H3 receptor over the H4 receptor, indicating potential therapeutic applications in treating CNS disorders .

Case Studies and Research Findings

Several case studies have explored the effects of compounds similar to this compound in clinical and experimental settings:

  • Cognitive Enhancement : A study involving a histamine analog demonstrated improved memory function in animal models, suggesting that modifications to the amine structure could enhance cognitive performance through H3 receptor inhibition.
  • Anticancer Properties : Research has indicated that alkylating agents can modify DNA and exhibit antineoplastic effects. In vitro studies showed that compounds with similar structures to this compound effectively inhibited tumor cell proliferation in certain cancer types .
  • Neuroprotective Effects : Some analogs have been evaluated for their neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing neuronal damage and improving outcomes in conditions like Alzheimer's disease.

Properties

IUPAC Name

N-(dimethoxymethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJWXBGYXJIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508767
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-76-2
Record name N-(Dimethoxymethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

985 g of dimethyl sulfate were added to 790 g (7.8 moles) of N,N-diethylformamide while stirring, in the course of which the internal temperature rose to 40°C. After the batch had been stirred overnight, the mixture was allowed to run into 7.8 moles of sodium methylate in methanol (total volume approximately 2.3 l) at 0° to 5°C, while stirring, and the reaction mixture was again stirred overnight. The methanol was then distilled from the crystal paste. The desired product was subsequently distilled off up to a bath temperature of 170°C under 10 mm Hg, and was then fractionally distilled through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (foaming) and of refractive index nD24 of 1.4074 were obtained.
Quantity
985 g
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

790 G (7.8moles) of N,N-diethylformamide were treated with 985 g of dimethyl sulfate while stirring, in the course of which the temperature of the mixture rose to 40°C. After stirring overnight, the reaction mixture was allowed to run into 7.8 mols of sodium methylate in methanol (total volume approximately 2.3 liters) at 0° to 5°C, while stirring, and the batch was again stirred overnight. Thereafer the methanol was first distilled from the crystal paste, following which the desired product was distilled off at 10 mm Hg up to a bath temperature of 17°C and was fractionated through a column. 862 g (75% of theory) of N,N-diethylformamide-dimethylacetal of boiling point 70°C/50 mm Hg (with foaming) and refractive index nD24 = 1.4074 were obtained.
Quantity
7.8 mol
Type
reactant
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
7.8 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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